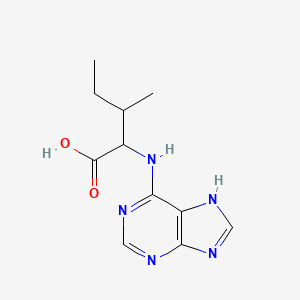
N-9H-purin-6-ylisoleucine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-9H-purin-6-ylisoleucine is a useful research compound. Its molecular formula is C11H15N5O2 and its molecular weight is 249.274. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antimycobacterial Activity
Research has identified novel purin-6-yl, 2-aminopurin-6-yl, and N-(purin-6-yl)glycyl derivatives of amino acids like lysine and ornithine, which exhibit significant antimycobacterial activity against Mycobacterium tuberculosis strains. Among these, certain compounds have shown a noteworthy level of inhibitory effect against these strains (Musiyak et al., 2019).
Synthesis of Amino Acid-Nucleobase Conjugates
A study explored the synthesis of (Purin-6-yl)alanines, a new class of amino acid-nucleobase conjugates, using palladium-catalyzed cross-coupling reactions. This process led to the creation of free purine base and nucleosides bearing alanine, providing a new approach to developing bioactive compounds (Čapek et al., 2004).
Cancer Treatment Applications
N-(3-((7H-purin-6-yl)thio)-4-hydroxynaphthalen-1-yl)-sulfonamides have been synthesized and evaluated for their anti-proliferative activity against human umbilical vein endothelial cells and various cancer cell lines. They also demonstrated specific protein kinase and angiogenesis inhibitory activities, making them promising for cancer treatment (Xu et al., 2014).
Oligonucleotide Synthesis Side-Products
Studies have identified fluorescent N-/purin-6-yl/pyridinium salts as by-products in oligonucleotide synthesis. These salts, formed under various conditions, have high reactivity towards some reagents used in oligonucleotide chemistry and can potentially result in point mutations in synthesized oligomers (Adamiak et al., 1985).
Cytokinin Activities of N-(purin-6-yl)amino Acids
A series of N-(purin-6-yl)amino acids were synthesized and evaluated for their cytokinin activities, which play a vital role in plant growth and development. The presence of an unesterified carboxylic acid group in these compounds significantly reduced cytokinin activity, suggesting the potential for agricultural applications (Letham & Young, 1971).
Mécanisme D'action
Target of Action
The primary targets of N-9H-purin-6-ylisoleucine , also known as 3-methyl-2-(7H-purin-6-ylamino)pentanoic Acid , are yet to be fully identified. It is known that purine derivatives can have anti-proliferative activities against certain types of cells .
Mode of Action
The mode of action of This compound involves its interaction with its targets, leading to changes in cellular processes. For instance, some purine derivatives have been shown to inhibit the proliferation of cells, leading to S-phase arrest and induction of apoptosis . The specific interactions of This compound with its targets are still under investigation.
Biochemical Pathways
The biochemical pathways affected by This compound It is known that purine derivatives can affect several pathways, including those involved in cell proliferation and apoptosis . The downstream effects of these pathway alterations can include changes in cell growth and survival.
Result of Action
The molecular and cellular effects of This compound Some purine derivatives have been shown to induce apoptosis and inhibit cell proliferation . These effects can lead to changes in cell growth and survival.
Propriétés
IUPAC Name |
3-methyl-2-(7H-purin-6-ylamino)pentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5O2/c1-3-6(2)7(11(17)18)16-10-8-9(13-4-12-8)14-5-15-10/h4-7H,3H2,1-2H3,(H,17,18)(H2,12,13,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYJGDOBRQHPAGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)O)NC1=NC=NC2=C1NC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N,N-diethyl-3-[4-(1-methoxypropan-2-yl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]benzene-1-sulfonamide](/img/structure/B2722668.png)
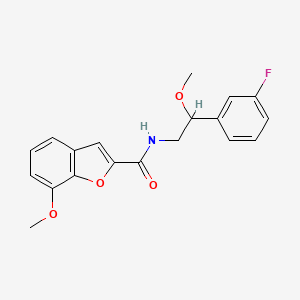
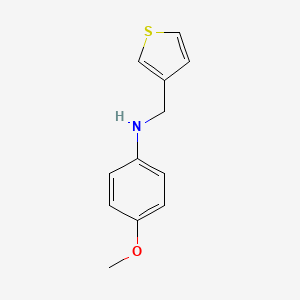
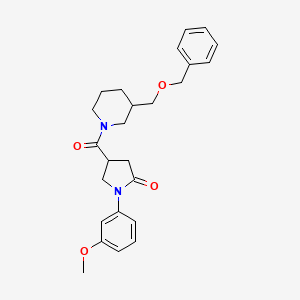
![2-[(5Z)-5-[(2,6-dichlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pentanoic acid](/img/structure/B2722673.png)
![4-(3-isopentyl-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzenesulfonamide](/img/structure/B2722674.png)
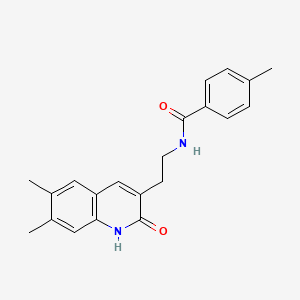

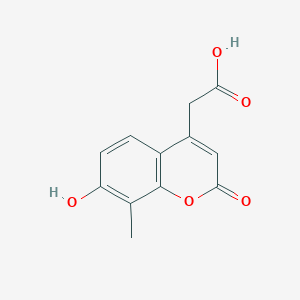

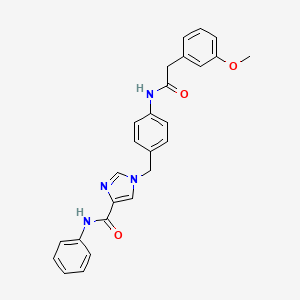
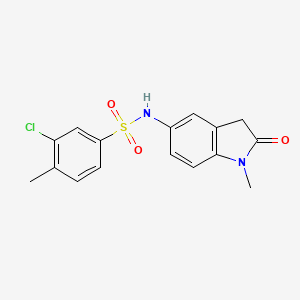
![Ethyl 8-fluoro-1,4-dioxaspiro[4.5]decane-8-carboxylate](/img/structure/B2722685.png)
